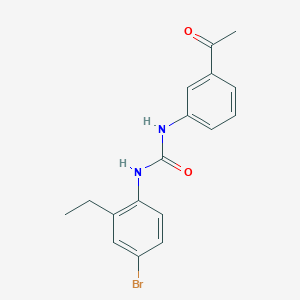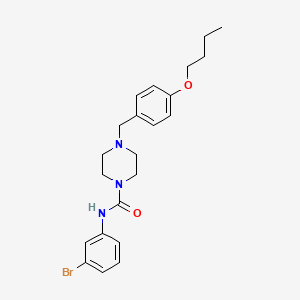![molecular formula C15H18FN5OS B4690636 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4690636.png)
2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide
Übersicht
Beschreibung
2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases.
Wirkmechanismus
2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide works by inhibiting the activity of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the immune response. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the development and activation of B cells. This compound has also been found to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in the development and activation of T cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the immune response. This compound has also been found to reduce inflammation and improve the symptoms of autoimmune diseases, such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK and ITK, which makes it an ideal tool for studying the role of these enzymes in cancer and autoimmune diseases. This compound has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide. One direction is to further investigate its therapeutic potential in the treatment of various types of cancer and autoimmune diseases. Another direction is to study its mechanism of action in more detail, particularly its effects on other enzymes and signaling pathways. Additionally, the development of novel this compound analogs may lead to the discovery of more potent and selective inhibitors of BTK and ITK. Finally, the evaluation of this compound in combination with other drugs may lead to the discovery of more effective treatment regimens for cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the immune response. This compound has been found to be effective in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been found to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5OS/c16-13-3-1-12(2-4-13)9-20-5-7-21(8-6-20)10-14(22)18-15-19-17-11-23-15/h1-4,11H,5-10H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVNKPUYFSUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4690571.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4690586.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(2-oxo-2H-chromen-6-yl)benzamide](/img/structure/B4690588.png)
![5-{3,5-dichloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4690598.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B4690605.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4690609.png)
![2-(2-fluorophenyl)-4-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4690617.png)

![N-[4-(4-morpholinyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B4690632.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4690640.png)
![N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4690643.png)
![2-{5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4690650.png)
